molecular formula C18H13N3O B8516061 Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone CAS No. 920286-48-2

Phenyl[2-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-benzimidazol-5-yl]methanone

Cat. No. B8516061
Key on ui cas rn: 920286-48-2
M. Wt: 287.3 g/mol
InChI Key: RETHQJPZDCSETN-UHFFFAOYSA-N
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Patent
US07951956B2

Procedure details

N,N-Dimethylacetamide (5 ml) was heated to 130° C., and 3,4-diaminobenzophenone (150 mg, 0.71 mol) and sodium hydrogensulfite (89 mg, 0.85 mol) were added and stirred for 5 minutes. 2-Formyl-pyrrole (81 mg, 0.85 mol) was added and stirred at 130° C. for 1.5 hours. The reaction mixture was allowed to cool to room temperature with stirring, and after addition of water to reaction mixture, precipitate was collected by filtration to afford 5-benzoyl-2-(pyrrol-2-yl)-benzimidazole (129 mg, 63%) as a pale yellow solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
81 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.[NH2:7][C:8]1[CH:9]=[C:10]([CH:19]=[CH:20][C:21]=1[NH2:22])[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].S([O-])(O)=O.[Na+].[CH:28]([C:30]1[NH:31][CH:32]=[CH:33][CH:34]=1)=O>O>[C:11]([C:10]1[CH:19]=[CH:20][C:21]2[N:22]=[C:28]([C:30]3[NH:31][CH:32]=[CH:33][CH:34]=3)[NH:7][C:8]=2[CH:9]=1)(=[O:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1N
Name
Quantity
89 mg
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
81 mg
Type
reactant
Smiles
C(=O)C=1NC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 130° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to reaction mixture, precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC2=C(N=C(N2)C=2NC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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